molecular formula C17H14N4O5 B3830086 2-(2-METHYLPHENOXY)-N'-[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE CAS No. 5225-74-1

2-(2-METHYLPHENOXY)-N'-[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE

Cat. No.: B3830086
CAS No.: 5225-74-1
M. Wt: 354.32 g/mol
InChI Key: QUPSDTXWVKWESU-UHFFFAOYSA-N
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Description

This compound belongs to the acetohydrazide class, characterized by a hydrazide linkage (-NH-NH-CO-) connecting a substituted phenoxy group and a 5-nitro-2-oxoindole moiety. The (3E) configuration of the indole-ylidene group ensures a planar geometry, facilitating π-π stacking interactions in biological systems . Key structural features include:

  • 5-Nitro-2-oxoindole core: The nitro group at position 5 introduces strong electron-withdrawing effects, which may influence redox activity or binding to biological targets.
  • Acetohydrazide bridge: Provides flexibility and hydrogen-bonding capacity.

Properties

IUPAC Name

N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5/c1-10-4-2-3-5-14(10)26-9-15(22)19-20-16-12-8-11(21(24)25)6-7-13(12)18-17(16)23/h2-8,18,23H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPSDTXWVKWESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420540
Record name 2-(2-methylphenoxy)-N'-(5-nitro-2-oxoindol-3-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5225-74-1
Record name 2-(2-methylphenoxy)-N'-(5-nitro-2-oxoindol-3-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHYLPHENOXY)-N’-[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE involves multiple steps. One common method starts with the preparation of 2-(2-methylphenoxy)acetohydrazide. This intermediate is then reacted with 5-nitro-2-oxoindoline-3-carbaldehyde under specific conditions to yield the final product. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-METHYLPHENOXY)-N’-[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce new functional groups, leading to a variety of products.

Scientific Research Applications

Biological Activities

Research indicates that 2-(2-Methylphenoxy)-N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide exhibits a range of biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Activity : In vitro tests have shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation markers, suggesting applications in treating inflammatory diseases.

Anticancer Research

A study conducted on various cancer cell lines demonstrated that 2-(2-Methylphenoxy)-N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide significantly reduced cell viability in a dose-dependent manner. The IC50 values indicated promising potency compared to standard chemotherapeutics.

Antimicrobial Testing

In another study focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed effective inhibition zones comparable to established antibiotics, highlighting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-(2-METHYLPHENOXY)-N’-[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity or altering their function. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that generate reactive intermediates .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares the target compound with key analogs, emphasizing substituent-driven differences in properties:

Compound Name Key Structural Features Unique Properties Reference
Target Compound : 2-(2-Methylphenoxy)-N'-[(3E)-5-Nitro-2-Oxo-2,3-Dihydro-1H-Indol-3-Ylidene]Acetohydrazide 2-Methylphenoxy, 5-nitroindole, (3E) configuration High planarity due to E-configuration; nitro group enhances electrophilicity
N'-[(3Z)-1-Methyl-2-Oxoindol-3-Ylidene]-2-(2-Methylphenoxy)Acetohydrazide Z-configuration at indole-ylidene Reduced planarity compared to E-isomer; altered binding affinity in biological systems
3,4,5-Trimethoxy-N-({N’-[(3E)-5-Nitro-2-Oxoindol-3-Ylidene]Hydrazinecarbonyl}Methyl)Benzamide Trimethoxybenzamide group instead of methylphenoxy Increased solubility due to methoxy groups; enhanced antimicrobial activity in vitro
2-[[5-(Trifluoromethyl)-2-Pyridyl]Oxy]Acetonitrile Trifluoromethyl-pyridyloxy and nitrile groups Superior herbicidal activity due to trifluoromethyl’s electron-withdrawing effects
N'-[(E)-(2,4-Dihydroxyphenyl)Methylidene]-2-[(4-Ethyl-5-Phenyl-1,2,4-Triazol-3-Yl)Sulfanyl]Acetohydrazide Triazole-sulfanyl and dihydroxyphenyl groups Potent antioxidant activity via radical scavenging

Electronic and Steric Modifications

  • Nitro vs. Halogen Substituents: The 5-nitro group in the target compound increases electrophilicity compared to halogenated analogs like 2-(3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl)Acetonitrile ().
  • Methylphenoxy vs. Benzoxazole-Sulfanyl: Replacing the methylphenoxy group with a benzoxazole-sulfanyl moiety (as in ) introduces heterocyclic aromaticity, which may improve binding to enzymes or receptors via additional π-π interactions .

Research Findings and Mechanistic Insights

Molecular Interactions

  • The (3E) configuration in the target compound enables optimal alignment for hydrogen bonding with biological targets (e.g., kinases or DNA topoisomerases), as seen in related indole-based hydrazides .
  • The nitro group may participate in redox cycling, generating reactive oxygen species (ROS) in cancer cells, a mechanism proposed for analogous nitroaromatic compounds .

Biological Activity

2-(2-Methylphenoxy)-N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide is a synthetic compound that belongs to the class of hydrazones. This compound exhibits a complex structure and has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H14_{14}N4_{4}O5_{5}, with a molecular weight of 354.32 g/mol. The structure features multiple functional groups that contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC17_{17}H14_{14}N4_{4}O5_{5}
Molecular Weight354.32 g/mol
Hydrogen Bond Acceptors10
Hydrogen Bond Donors2
Rotatable Bonds6
LogP (Partition Coefficient)2.753
Water Solubility (LogSw)-3.32

Synthesis

The synthesis of 2-(2-Methylphenoxy)-N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide involves several key steps in organic chemistry. The process requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Characterization methods like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound .

Anticancer Activity

Research indicates that compounds similar to 2-(2-Methylphenoxy)-N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide exhibit significant anticancer properties. For instance, studies have shown that related hydrazone derivatives demonstrate cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A-431 (skin cancer). The mechanism often involves the induction of apoptosis in cancer cells through interaction with specific cellular pathways .

Case Study:
A study evaluated the anticancer activity of related hydrazone derivatives using the MTT assay, revealing IC50_{50} values in the micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria using methods such as disc diffusion assays. The presence of the nitro group is believed to enhance the antimicrobial efficacy of the compound .

Table: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis14
Pseudomonas aeruginosa10

Anti-inflammatory Activity

The anti-inflammatory potential of hydrazone derivatives has also been explored. Compounds with similar structures have shown inhibition of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases .

The proposed mechanism of action for 2-(2-Methylphenoxy)-N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide involves interaction with biological targets such as enzymes or receptors involved in cell signaling pathways. This interaction can lead to alterations in cellular functions, contributing to its anticancer and antimicrobial effects .

Q & A

Basic: What are the recommended synthetic routes for 2-(2-methylphenoxy)-N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide, and how can reaction completion be monitored?

Methodological Answer:
A general approach involves coupling hydrazide derivatives with substituted indole precursors. For example, refluxing intermediates in DMF with potassium carbonate as a base (similar to the protocol in , Section 3.3) enables nucleophilic substitution. Reaction progress should be monitored via TLC (e.g., silica gel plates, ethyl acetate/hexane eluent) to track the disappearance of starting materials. Post-reaction, quenching with water precipitates the product, which is then purified via recrystallization (DMF/acetic acid mixtures, as in ). Confirm purity using HPLC (e.g., 99.8% purity criteria in ) and elemental analysis .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1660–1670 cm⁻¹ for the oxoindole moiety and hydrazide N-H stretch at ~3450–3500 cm⁻¹) as demonstrated in .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.9–8.1 ppm for indole and methylphenoxy groups) and confirm stereochemistry (e.g., E-configuration via coupling constants for the imine group) .
  • Mass Spectrometry : Use high-resolution MS to verify molecular weight (e.g., m/z 384–430 ranges in and ) .

Advanced: How can hydrogen bonding patterns influence the compound’s crystallographic packing, and what tools are used to analyze this?

Methodological Answer:
Hydrogen bonds (e.g., N-H···O=C interactions) dictate crystal packing and stability. Use SHELXL ( ) for small-molecule refinement and ORTEP-3 ( ) to visualize molecular geometry and intermolecular interactions. Graph set analysis ( ) can classify hydrogen-bonding motifs (e.g., R₂²(8) rings). For ambiguous data, cross-validate with computational tools like Mercury (CCDC) to resolve contradictions in bond angles or torsional strain .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity while minimizing toxicity?

Methodological Answer:

  • Substitution Patterns : Modify the indole’s nitro group () or methylphenoxy moiety () to assess electronic effects on bioactivity.
  • In Silico Screening : Use docking simulations to predict binding affinity to target proteins (e.g., hypoglycemic targets in ).
  • Toxicity Profiling : Conduct in vivo studies in model organisms (e.g., Wistar rats, as in ) to evaluate hepatic/renal toxicity. Compare metabolic stability via microsomal assays .

Advanced: How can experimental design (DoE) resolve contradictions in reaction yield or purity data?

Methodological Answer:
Apply Design of Experiments (DoE) ( ) to optimize variables (e.g., temperature, solvent ratio, catalyst loading). For example:

  • Central Composite Design : Test 3–5 factors (e.g., DMF volume, reaction time) to identify interactions affecting yield.
  • Response Surface Methodology : Model nonlinear relationships between variables (e.g., reflux time vs. purity in ). Validate with confirmatory runs and statistical tools (Minitab, JMP) .

Basic: What precautions are necessary for handling nitro-containing intermediates during synthesis?

Methodological Answer:

  • Explosivity Mitigation : Avoid grinding dry nitro compounds; use wet slurries.
  • Ventilation : Perform reactions in fume hoods due to potential NOx emissions.
  • Storage : Store intermediates in flame-resistant cabinets at ≤4°C (as per protocols in and ) .

Advanced: How can computational methods predict tautomeric equilibria in the 5-nitro-2-oxoindole core?

Methodological Answer:
Use DFT calculations (Gaussian, ORCA) to compare energies of keto-enol tautomers. Solvent effects (PCM model) and substituent electronic contributions (e.g., nitro group’s electron-withdrawing nature) should be included. Validate predictions via variable-temperature NMR () to observe tautomerization kinetics .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-METHYLPHENOXY)-N'-[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE
Reactant of Route 2
Reactant of Route 2
2-(2-METHYLPHENOXY)-N'-[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE

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